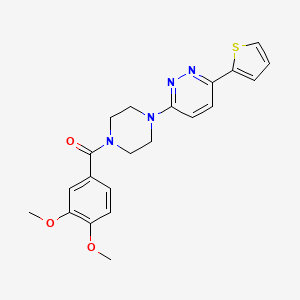

(3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-27-17-7-5-15(14-18(17)28-2)21(26)25-11-9-24(10-12-25)20-8-6-16(22-23-20)19-4-3-13-29-19/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPNUGIGTPPVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 923257-00-5 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 410.5 g/mol

- Structural Characteristics : The compound features a piperazine ring substituted with a pyridazine moiety and a thiophene ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other compounds in its class that target pathways involved in cancer cell proliferation.

- Antioxidant Activity : The presence of methoxy groups is known to enhance antioxidant properties, potentially providing neuroprotective effects.

- Antimicrobial Properties : Compounds with similar structural motifs have shown promising results against various bacterial and fungal strains.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit potent anticancer properties. For instance, studies on related piperazine derivatives have demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest.

| Study | Compound Tested | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | AML | 12.5 | FLT3 Kinase Inhibition | |

| Similar Piperazine Derivative | Breast Cancer | 15.0 | Apoptosis Induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial efficacy. Related compounds have shown activity against a range of pathogens, suggesting that this particular structure may possess similar properties.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

Q & A

Q. What synthetic strategies are most effective for constructing the piperazine-pyridazine-thiophene core of this compound?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyridazine-thiophene moiety can be prepared via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 6-chloropyridazine and thiophen-2-ylboronic acid. The piperazine ring is then introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination under Pd catalysis. Critical parameters include:

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- 1H/13C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and piperazine protons (δ ~2.5–3.5 ppm). Aromatic protons from thiophene (δ ~7.0–7.5 ppm) and pyridazine (δ ~8.5–9.0 ppm) should align with predicted splitting patterns .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.

- X-ray crystallography : Resolve steric effects between the 3,4-dimethoxyphenyl and pyridazine groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperazine linker in catalytic applications?

- Methodological Answer : The piperazine nitrogen’s basicity is modulated by the electron-withdrawing pyridazine and electron-donating methoxyphenyl groups. To assess this:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and HOMO/LUMO levels.

- Experimentally probe via kinetic studies under varying pH (e.g., pKa titration) to correlate protonation states with catalytic activity .

Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from divergent transition states, resolved through isotopic labeling (e.g., 15N-piperazine) .

Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often stem from off-target interactions or solubility issues. Address via:

- SAR profiling : Systematically modify substituents (e.g., replace 3,4-dimethoxyphenyl with 3,4-dihydroxyphenyl) and test in cellular assays (IC50, selectivity panels).

- Solubility optimization : Introduce polar groups (e.g., -SO2NH2) or use prodrug strategies (e.g., esterification of methoxy groups) .

- Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., piperazine N-dealkylation) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the thiophene-pyridazine bond under acidic conditions?

- Methodological Answer : Stability variations may arise from differences in protonation states or counterion effects. To clarify:

- Conduct pH-dependent stability assays (1H NMR in D2O/DCl or NaOD) to monitor bond cleavage.

- Compare with computational models (MD simulations) to assess bond strain under protonation .

- Note: Evidence from Pd-catalyzed systems suggests thiophene-pyridazine bonds are stable below pH 5 .

Experimental Design

Q. How to design a mechanistic study for the compound’s potential inhibition of kinase targets?

- Methodological Answer : Use a tiered approach:

Docking studies (AutoDock Vina) to predict binding to ATP pockets (e.g., JAK2, EGFR).

In vitro kinase assays (ADP-Glo™) with recombinant kinases.

Cellular validation : Measure phosphorylation (Western blot) and apoptosis (Annexin V) in cancer cell lines .

- Control for off-target effects using isoform-specific kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.